molecular formula C13H13FN2O3S B5320204 3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5320204
M. Wt: 296.32 g/mol
InChI Key: VKXHJCDXNMDNLE-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that features a fluorine atom, a methoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXHJCDXNMDNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate . The pyridinylmethyl group is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative .

Scientific Research Applications

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the methoxy group can participate in various electronic interactions. The pyridinylmethyl group allows for binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its solubility and potential for biological activity, distinguishing it from other similar compounds .

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